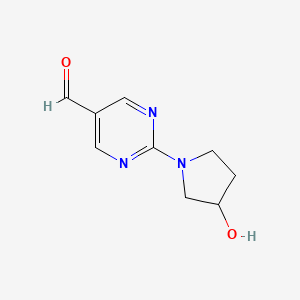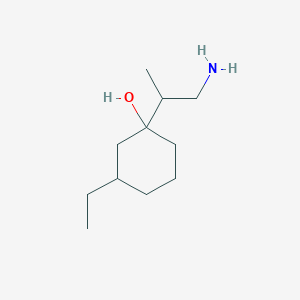
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol is a chemical compound with a complex structure that includes an amino group, a propyl group, and a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol typically involves the reaction of cyclohexanone with ethylmagnesium bromide to form 3-ethylcyclohexanone. This intermediate is then reacted with 1-aminopropan-2-ol under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and catalysts to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Applications De Recherche Scientifique
1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It acts as a substrate for certain enzymes, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling cascades.
Comparaison Avec Des Composés Similaires
1-Aminopropan-2-ol: Shares the amino and propyl groups but lacks the cyclohexanol ring.
3-Ethylcyclohexanol: Contains the cyclohexanol ring and ethyl group but lacks the amino and propyl groups.
Uniqueness: 1-(1-Aminopropan-2-yl)-3-ethylcyclohexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
1-(1-aminopropan-2-yl)-3-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-3-10-5-4-6-11(13,7-10)9(2)8-12/h9-10,13H,3-8,12H2,1-2H3 |
Clé InChI |
YOPLKXUTPQLEGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1)(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


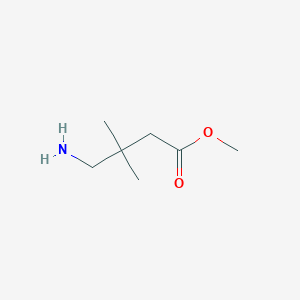
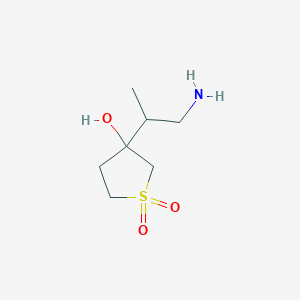

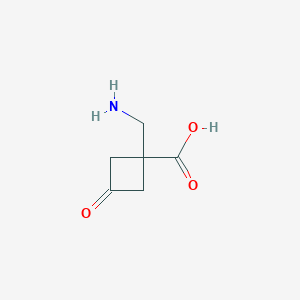
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
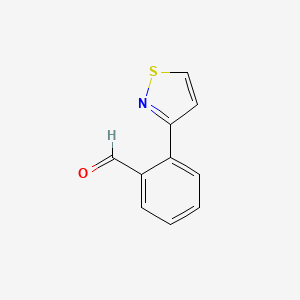
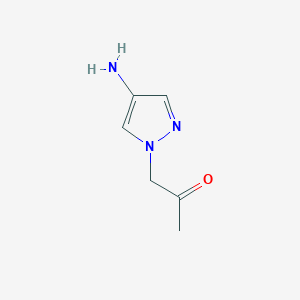
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
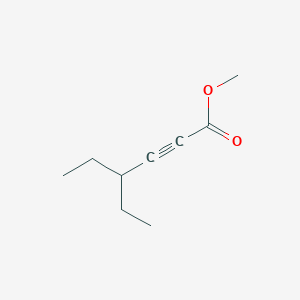
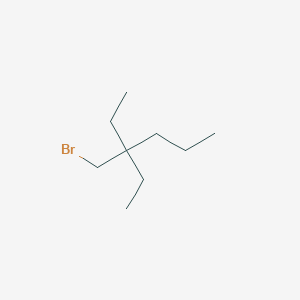
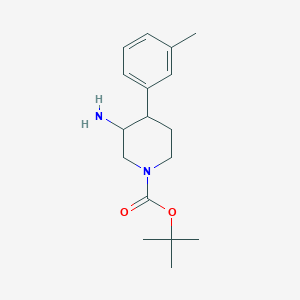
![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)
